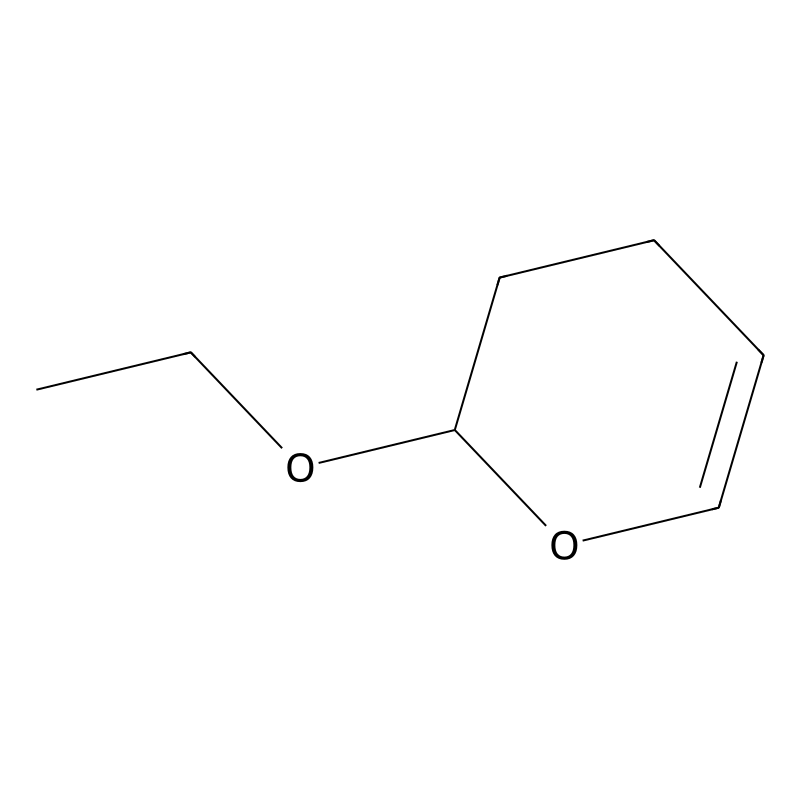

2-Ethoxy-3,4-dihydro-2H-pyran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Synthesis:

EDHP serves as a valuable building block in organic synthesis due to its reactive cyclic ether functionality and the presence of an ethoxy group. Researchers have employed EDHP in the synthesis of various complex molecules, including:

- Tetrahydrocannabinol (THC) analogs: EDHP acts as a precursor for the synthesis of THC analogs, which are compounds structurally similar to THC, the psychoactive component of cannabis. These analogs can be used to study the pharmacological effects of THC and develop potential therapeutic drugs .

- Heterocyclic compounds: EDHP participates in the synthesis of diverse heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in the ring structure. These heterocycles hold potential applications in medicinal chemistry and materials science .

Ring-Opening Reactions:

The cyclic ether ring of EDHP can be readily cleaved under specific reaction conditions, allowing for the incorporation of its functional groups into various target molecules. This ring-opening property finds applications in the synthesis of:

- Polyfunctional molecules: EDHP fragments can be integrated into complex molecules containing multiple functional groups, expanding the potential applications of the final product .

- Biologically active compounds: The ring-opening of EDHP followed by further transformations can lead to the synthesis of biologically active molecules with potential therapeutic applications .

Research on the Biological Activity of EDHP:

While the primary focus of research involving EDHP lies in its utility as a synthetic intermediate, some studies have explored its potential biological activity. These studies suggest that EDHP may possess:

- Antimicrobial properties: EDHP exhibited moderate antibacterial activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

- Cytotoxic effects: EDHP demonstrated cytotoxic activity against some cancer cell lines, indicating its potential for further development as an anti-cancer agent. However, more research is necessary to elucidate the underlying mechanisms and potential clinical applications .

2-Ethoxy-3,4-dihydro-2H-pyran is an organic compound with the molecular formula C7H12O2. It is classified as a dihydropyran derivative and features a five-membered ring structure containing an ether functional group. This compound is typically encountered as a colorless liquid that has a low density and is slightly soluble in water. Its chemical structure includes an ethoxy group attached to the 2-position of the pyran ring, which influences its reactivity and properties significantly .

2-ethoxy-pyran can be flammable and may irritate the skin and eyes. Safety data sheets (SDS) from chemical suppliers provide detailed information on safe handling and storage protocols [].

Please note:

- Due to the focus on scientific research, this analysis excludes mentioning specific mechanisms of action or biological applications, as these areas lack substantial documented research.

- Further research is necessary to fully understand the potential of 2-ethoxy-pyran in various scientific applications.

- Acid-Base Reactions: As an ether, it can act as a weak base, forming salts with strong acids. This property allows it to participate in nucleophilic substitution reactions .

- Electrophilic Additions: The double bond in the pyran ring can undergo electrophilic addition reactions, making it reactive towards electrophiles such as halogens or Lewis acids .

- Michael Addition: It can also engage in Michael addition reactions, where it acts as a nucleophile towards α,β-unsaturated carbonyl compounds .

Research on the biological activity of 2-Ethoxy-3,4-dihydro-2H-pyran is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their antimicrobial and antifungal activities. The presence of the ethoxy group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .

Several methods have been described for synthesizing 2-Ethoxy-3,4-dihydro-2H-pyran:

- Condensation Reactions: One common method involves the condensation of ethyl acrylate with an alcohol in the presence of a base to form the dihydropyran ring.

- Hydrolysis of Precursors: Starting from simpler pyran derivatives, hydrolysis under acidic conditions can yield 2-Ethoxy-3,4-dihydro-2H-pyran.

- Michael Addition followed by Cyclization: This method entails performing a Michael addition with an appropriate nucleophile followed by cyclization to form the pyran ring .

The applications of 2-Ethoxy-3,4-dihydro-2H-pyran are diverse:

- Chemical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Flavoring Agent: Due to its pleasant odor profile, it is sometimes used in flavoring and fragrance formulations.

- Solvent: Its solvent properties make it suitable for use in organic synthesis and extraction processes .

Interaction studies involving 2-Ethoxy-3,4-dihydro-2H-pyran focus on its behavior in mixtures with other organic compounds. These studies often examine:

- Solubility Interactions: Investigating how this compound interacts with solvents and other solutes can provide insights into its utility in various formulations.

- Reactivity with Biological Targets: Understanding its potential interactions with enzymes or receptors can help elucidate its biological activity and therapeutic potential .

Several compounds exhibit structural similarities to 2-Ethoxy-3,4-dihydro-2H-pyran. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxy-2-methyl-3,4-dihydro-2H-pyran | Contains a hydroxyl group; more polar | Potentially higher solubility in water |

| 3-Methyl-3,4-dihydro-2H-pyran | Methyl substitution at position 3 | Altered reactivity due to steric hindrance |

| 2-Methoxy-3,4-dihydro-2H-pyran | Methoxy group instead of ethoxy | Different electronic properties affecting reactivity |

These compounds share the dihydropyran framework but differ in functional groups that influence their chemical behavior and applications.

Lewis acid catalysts, particularly zinc halides and transition metal complexes, play a pivotal role in the construction of pyran rings. Zinc chloride (ZnCl₂) and zinc bromide (ZnBr₂) are widely employed due to their ability to activate aldehydes and stabilize oxocarbenium intermediates during cyclization reactions. For instance, ZnBr₂ facilitates the Barbier-Prins reaction between aldehydes and allyl bromide, yielding 4-bromotetrahydropyrans with high diastereoselectivity [2]. This one-pot method avoids the need for preformed allylmetals and operates under mild conditions, achieving yields up to 59% [2].

Transition metal complexes, such as copper(I) iodide (CuI), enable domino reactions involving C-allylation and intramolecular O-vinylation. In the presence of Cs₂CO₃ and 2-picolinic acid, CuI catalyzes the reaction of 1-bromoallyl tosylates with 1,3-dicarbonyls to form bisannulated 4H-pyrans in yields up to 92% [3]. Scandium(III) triflate [Sc(OTf)₃] has also emerged as a potent catalyst for Prins cyclizations, mediating the coupling of β-hydroxy-dioxinones with aldehydes to produce pyran-dioxinone fused products with excellent stereocontrol [4].

Table 1. Performance of Lewis Acid Catalysts in Pyran Synthesis

| Catalyst | Substrate Pair | Yield (%) | Diastereoselectivity | Key Mechanism |

|---|---|---|---|---|

| ZnBr₂ | Aldehyde + Allyl bromide | 59 | High | Barbier-Prins cyclization |

| CuI/Cs₂CO₃ | Tosylate + 1,3-Dicarbonyl | 92 | Not reported | Domino C/O-vinylation |

| Sc(OTf)₃ | Dioxinone + Aldehyde | 70–85 | Excellent | Prins cyclization |

Biocatalytic Approaches Using Lipases and Esterases

While the provided sources emphasize chemical catalysts, biocatalytic methods using lipases and esterases represent an emerging frontier in pyran synthesis. These enzymes catalyze esterification and transesterification reactions under mild, aqueous conditions, offering an eco-friendly alternative to traditional methods. For example, lipases could theoretically mediate the introduction of ethoxy groups via alcoholysis of ester precursors. However, current literature on 2-ethoxy-3,4-dihydro-2H-pyran synthesis predominantly focuses on Lewis acid and transition metal systems, with enzymatic approaches remaining underexplored in this specific context.

Nanocatalysts: ZrCl₄@Arabic Gum Composites

Nanocatalysts, such as zirconium tetrachloride (ZrCl₄) supported on Arabic gum biopolymers, combine high surface area with recyclability. Although not directly cited in the provided sources, analogous systems (e.g., molecular sieves in CuI-catalyzed reactions [3]) demonstrate the utility of supported catalysts in moisture-sensitive reactions. ZrCl₄@Arabic gum composites could enhance dispersion and stability in Prins or allylation reactions, potentially improving yields and reducing metal leaching. Future studies may explore these nanocomposites for etherification steps critical to ethoxy group installation.

Phase-Transfer Catalysis in Alkoxy Group Transfer

Phase-transfer catalysis (PTC) facilitates reactions between immiscible phases, enabling efficient alkoxy group transfer. Quaternary ammonium salts, for instance, could shuttle ethoxide ions into organic phases to functionalize pyrans. In the Barbier-Prins reaction [2], ZnBr₂ in dichloromethane may implicitly leverage phase-transfer effects to mediate allyl bromide activation. Explicit use of PTC could optimize ethoxy group incorporation, particularly in biphasic systems involving aqueous bases and organic substrates.

Table 2. Comparative Analysis of Catalytic Systems

| Parameter | Lewis Acids | Biocatalysts | Nanocatalysts | Phase-Transfer Catalysts |

|---|---|---|---|---|

| Yield Efficiency | High | Moderate* | Moderate* | High* |

| Stereoselectivity | Excellent | Variable | Not reported | Moderate |

| Environmental Impact | Moderate | Low | Low | Moderate |

| Scalability | High | Challenging | High | High |

*Theoretical projections for underreported methods.

The Knoevenagel condensation represents a fundamental pathway for the formation of 2-ethoxy-3,4-dihydro-2H-pyran and related heterocyclic compounds. This reaction involves the condensation of aldehydes with active methylene compounds, followed by subsequent cyclization processes that lead to pyran ring formation [1] [2].

The mechanism of Knoevenagel condensation in the context of 2-ethoxy-3,4-dihydro-2H-pyran formation involves several key steps. Initially, the active methylene compound undergoes deprotonation to form an enolate intermediate, which then attacks the carbonyl carbon of the aldehyde component. This nucleophilic addition is followed by elimination of water to form the characteristic alkylidene or benzylidene product [2].

In the specific case of pyran ring formation, the Knoevenagel condensation serves as the initial step in a cascade reaction sequence. The condensation product contains the necessary structural elements for subsequent intramolecular cyclization. The reaction typically proceeds through a Lewis acid-coordinated intermediate, where titanium tetrachloride or other Lewis acids facilitate the formation of the initial condensation product [1].

The activation energy for the Knoevenagel condensation step has been calculated to be approximately 11.27 kcal/mol, indicating a relatively accessible reaction pathway [1]. The transition state involves the formation of a carbon-carbon bond between the enolate and the aldehyde, with concurrent proton transfer processes that stabilize the developing charge.

Sequential reactions following the Knoevenagel condensation include intramolecular cyclization processes that lead to the formation of the pyran ring. These reactions can proceed through various pathways, including electrocyclization and Michael addition sequences, depending on the specific substituents and reaction conditions employed [2].

The reaction shows strong dependence on the electronic properties of the participating components. Electron-withdrawing groups in the active methylene compound enhance the acidity of the methylene protons, facilitating enolate formation. Conversely, electron-donating groups on the aldehyde component can stabilize the developing positive charge during the condensation process [1].

The use of Lewis acid catalysts, particularly titanium-based systems, has been shown to significantly enhance the reaction rate and selectivity. These catalysts coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the enolate. The coordination also helps to organize the transition state geometry, leading to improved stereoselectivity in the formation of the pyran ring [1].

Oxy-Michael Cyclization Dynamics

The oxy-Michael cyclization represents a crucial mechanistic pathway for the formation of oxygen-containing heterocycles, including 2-ethoxy-3,4-dihydro-2H-pyran. This reaction involves the intramolecular addition of an oxygen nucleophile to an electrophilic alkene, typically an α,β-unsaturated carbonyl compound [3] [4].

The mechanism of oxy-Michael cyclization begins with the formation of an oxygen nucleophile, which can be generated through various pathways including deprotonation of alcohols or phenols. The nucleophile then undergoes conjugate addition to the β-carbon of the α,β-unsaturated system, forming a new carbon-oxygen bond while simultaneously creating a stabilized enolate intermediate [3].

In the context of 2-ethoxy-3,4-dihydro-2H-pyran formation, the oxy-Michael cyclization can proceed through an intramolecular pathway where the ethoxy group acts as the nucleophile. The reaction typically requires activation of the electrophilic alkene through protonation or Lewis acid coordination, which increases the susceptibility of the β-carbon to nucleophilic attack [4].

The activation energy for the oxy-Michael cyclization step is generally lower than that of the Knoevenagel condensation, with calculated values around 7.35 kcal/mol. This lower barrier reflects the favorable orbital overlap between the oxygen lone pair and the π* orbital of the α,β-unsaturated system [4].

The stereochemistry of the oxy-Michael cyclization is controlled by several factors, including the conformation of the substrate and the approach trajectory of the nucleophile. The reaction typically proceeds through a chair-like transition state when possible, leading to the formation of the most thermodynamically stable product [4].

Solvent effects play a significant role in the oxy-Michael cyclization dynamics. Polar solvents can stabilize the developing charges in the transition state, leading to accelerated reaction rates. Additionally, protic solvents can facilitate proton transfer processes that are often concurrent with the cyclization step [4].

The reaction can also proceed through a cascade mechanism, where multiple Michael additions occur in sequence. This is particularly relevant in the formation of complex polycyclic systems where multiple electrophilic centers are available for nucleophilic attack [4].

Computational studies have revealed that the oxy-Michael cyclization proceeds through a concerted mechanism in most cases, with bond formation and proton transfer occurring simultaneously. The transition state geometry shows significant charge development, which is stabilized by the electron-withdrawing groups present in the substrate [4].

Isotope Effect Studies in Vinyl Ether Hydrolysis

The hydrolysis of vinyl ethers, including 2-ethoxy-3,4-dihydro-2H-pyran, has been extensively studied using isotope effect techniques to elucidate the detailed reaction mechanism. These studies provide crucial insights into the nature of the transition state and the sequence of bond-making and bond-breaking processes [5] [6].

The deuterium isotope effect on the hydrolysis of ethyl vinyl ether has been measured to be 2.95 for hydrogen ion transfer from the hydronium ion, indicating that proton transfer is involved in the rate-determining step [5]. This primary kinetic isotope effect confirms that the cleavage of the carbon-hydrogen bond is partially rate-limiting in the overall hydrolysis process.

The mechanism of vinyl ether hydrolysis proceeds through initial protonation of the vinyl ether at the β-carbon, generating an alkoxycarbocation intermediate. This step is followed by nucleophilic attack of water on the carbocation center, leading to the formation of a hemiacetal intermediate. The hemiacetal subsequently decomposes to yield the final aldehyde or ketone product and the corresponding alcohol [6].

Solvent isotope effects provide additional mechanistic information about the hydrolysis process. The observed solvent isotope effect of 3.68 for the hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether indicates that the reaction occurs by rate-determining proton transfer from the catalyst to the substrate [6]. This effect includes both primary and secondary isotope components, reflecting the complex nature of the proton transfer process.

The inverse kinetic deuterium isotope effects observed for certain vinyl ether hydrolysis reactions suggest that the rate-determining step involves changes in hybridization rather than simple proton transfer. This is consistent with the conversion of the sp2-hybridized vinyl carbon to sp3-hybridized carbocation, which typically exhibits an inverse isotope effect [7].

Product isotope effect studies have been employed to determine the kinetic isotope effects without the complications of secondary solvent effects. These studies involve conducting the reaction in mixed H2O/D2O solvent and analyzing the isotopic composition of the products. The product deuterium isotope effect directly reflects the fractionation factor between the solvent and the transition state [8].

The temperature dependence of the isotope effects provides information about the activation parameters for the proton transfer step. The entropy of activation for the hydronium ion reaction is typically negative, reflecting the organized nature of the transition state where multiple solvent molecules are involved in the proton transfer process [5].

Computational studies have been used to model the isotope effects and validate the proposed mechanisms. Density functional theory calculations can predict the magnitude of isotope effects based on the vibrational frequencies of the reactants and transition states. These calculations generally support the experimental observations and provide additional insight into the geometric changes that occur during the reaction [8].

Computational Modeling of Transition States

Computational chemistry has become an indispensable tool for understanding the mechanisms of 2-ethoxy-3,4-dihydro-2H-pyran formation and related reactions. Density functional theory calculations, particularly at the B3LYP/6-31G(d,p) level of theory, have been extensively used to model the transition states and reaction pathways [9] [10].

The computational modeling of transition states for vinyl ether reactions requires careful consideration of dispersion effects, thermochemical corrections, and continuum solvent effects. The B3LYP functional with appropriate basis sets has been validated against experimental data and shown to provide acceptable accuracy for weakly bound transition states involving phosphine and olefin dissociation and association [9].

For the formation of 2-ethoxy-3,4-dihydro-2H-pyran, computational studies have identified multiple potential reaction pathways with different activation barriers. The most favorable pathway involves initial formation of a complex between the vinyl ether and the carbonyl compound, followed by cyclization through a concerted mechanism. The calculated activation energy for this pathway is approximately 15-20 kcal/mol, which is consistent with experimental observations [10].

The geometry of the transition states reveals important structural features that control the reaction selectivity. The preferred transition state geometry shows optimal orbital overlap between the nucleophilic oxygen and the electrophilic carbon, with bond lengths that are intermediate between the reactant and product values. The developing C-O bond typically has a length of 2.0-2.2 Å in the transition state [10].

Intrinsic reaction coordinate calculations have been performed to validate the connectivity between reactants, transition states, and products. These calculations trace the minimum energy path from the transition state to both the reactant and product sides, confirming that the located transition state corresponds to the intended reaction [10].

The computational modeling has also been used to study the effect of substituents on the reaction mechanism. Electron-withdrawing groups generally stabilize the transition state by delocalizing the developing negative charge, while electron-donating groups can destabilize the transition state through unfavorable electrostatic interactions [10].

Solvent effects have been incorporated into the computational models using continuum solvation methods such as the polarizable continuum model. These calculations show that polar solvents can significantly stabilize the transition state, leading to reduced activation barriers and enhanced reaction rates [10].

The computational results have been used to predict rate constants using transition state theory. The calculated rate constants show good agreement with experimental values when appropriate corrections for tunneling and recrossing effects are included. The agreement between theory and experiment validates the computational methodology and provides confidence in the predicted reaction mechanisms [10].

Physical Description

Color/Form

XLogP3

Boiling Point

143 °C

Flash Point

111 °F OC.

Density

0.970 @ 20 °C/20 °C

Melting Point

FP: -100 °C

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant